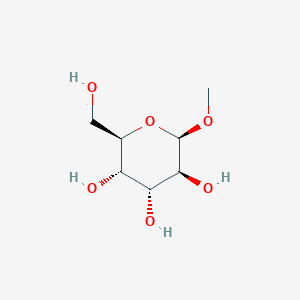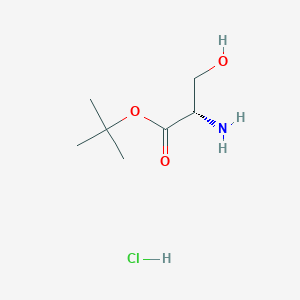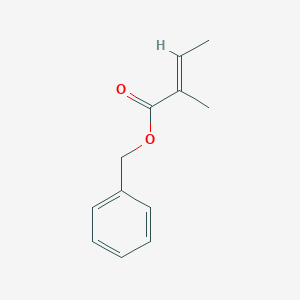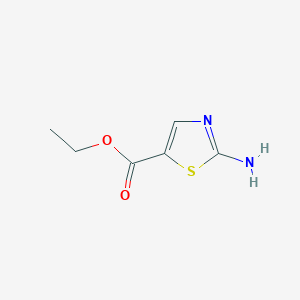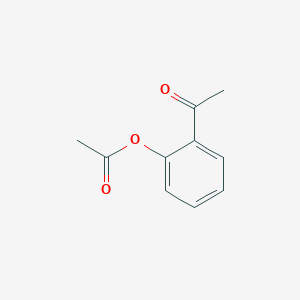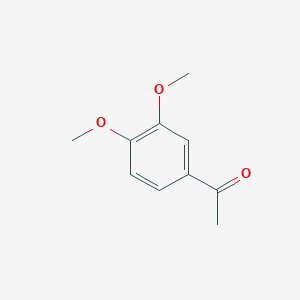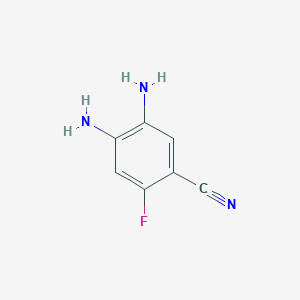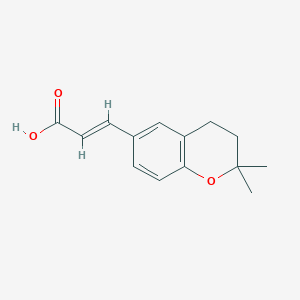
Dupracine
Übersicht
Beschreibung
Dupracine, with the chemical name (2E)-3-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)-2-propenoic acid, is a compound derived from Psoralea drupaceae. It is known for its potential antisickling properties and growth-inhibitory activities toward Tenebrio molitor . The molecular formula of this compound is C14H16O3, and it has a molecular weight of 232.28 .
Vorbereitungsmethoden
Dupracine can be synthesized through multiple synthetic routes. One common method involves the use of 4-Hydroxybenzaldehyde as a starting material . The synthesis typically involves a multi-step reaction:
Step 1: Phosphoric acid and petroleum ether are used at 20°C for 24 hours.
Step 2: Piperidine is then added and the reaction is carried out at 80°C for 2 hours.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Analyse Chemischer Reaktionen
Dupracine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the benzopyran ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives .
Wissenschaftliche Forschungsanwendungen
Dupracine has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which Dupracine exerts its effects involves its interaction with specific molecular targets. In the case of its antisickling properties, this compound likely interacts with hemoglobin molecules, preventing the sickling of red blood cells. The exact molecular pathways involved in its growth-inhibitory activities toward Tenebrio molitor are not fully understood but may involve disruption of cellular processes essential for insect growth .
Vergleich Mit ähnlichen Verbindungen
Dupracine can be compared with other phenylpropenoyl derivatives such as:
- Sodium this compound
- (E)-dupracine methyl ester
- (Z)-dupracine methyl ester
These compounds share similar structural features but differ in their specific substituents and functional groups. This compound’s uniqueness lies in its specific benzopyran ring structure and its demonstrated biological activities .
Eigenschaften
IUPAC Name |
(E)-3-(2,2-dimethyl-3,4-dihydrochromen-6-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2)8-7-11-9-10(4-6-13(15)16)3-5-12(11)17-14/h3-6,9H,7-8H2,1-2H3,(H,15,16)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYIAGEXBWKH-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=CC(=C2)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of the newly discovered Dupracine derivatives?
A2: Unfortunately, the research paper "Constituents of the Leaves of Petasites formosanus and Their Antioxidative Activity" [] does not explicitly provide the molecular formula or weight for Sodium this compound (1), (E)-Dupracine methyl ester (2), or (Z)-Dupracine methyl ester (3). The paper focuses primarily on the isolation, structural elucidation, and antioxidative activity of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


